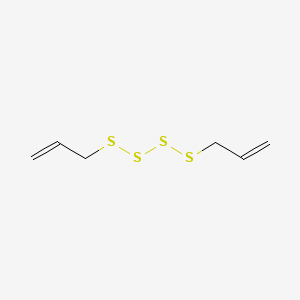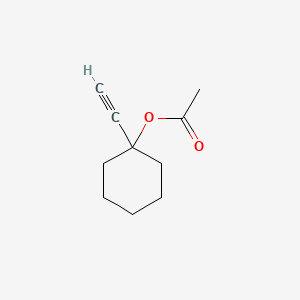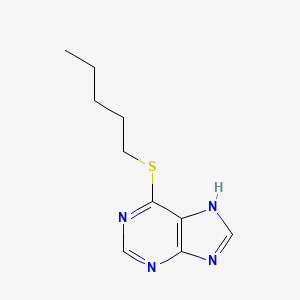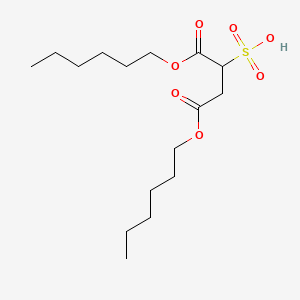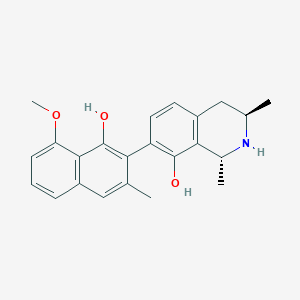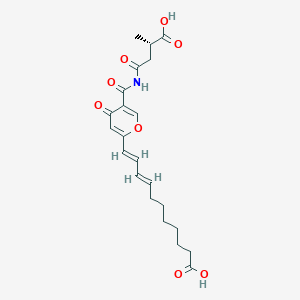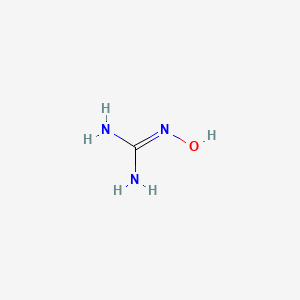
N-Hydroxyguanidine
説明
N-Hydroxyguanidine is a member of the class of guanidines. It is a guanidine in which one of the hydrogens attached to the nitrogen at position 1 is substituted by a hydroxy group . It has a role as an antineoplastic agent and an antiviral agent .
Molecular Structure Analysis
The molecular formula of N-Hydroxyguanidine is CH5N3O . The molecular weight is 75.07 g/mol . The IUPAC name is 2-hydroxyguanidine . The InChI is InChI=1S/CH5N3O/c2-1(3)4-5/h5H, (H4,2,3,4) . The Canonical SMILES is C(=NO)(N)N .Chemical Reactions Analysis
N-Hydroxyguanidine compounds, including N omega-hydroxy-L-arginine, were found to be oxidized . N omega-Hydroxy-L-arginine was found to cause vasodilation in arginine-depleted rabbit aorta . It is, therefore, likely to be a biosynthetic intermediate in the conversion of arginine to nitric oxide in this tissue .科学的研究の応用
Reno-Selective Vasodilatation
N-Hydroxyguanidine: compounds have been studied for their potential in treating acute renal injury/failure (ARI/ARF). They act as NO-donor pro-drugs, releasing nitric oxide upon activation by γ-glutamyl transpeptidase, an enzyme with higher expression in the kidneys . This targeted release can induce vasodilation selectively in renal tissues, potentially aiding in the management of conditions like ARI/ARF.
Drug Metabolism
In the realm of drug metabolism, N-Hydroxyguanidine plays a role in the oxidation processes catalyzed by cytochromes P450 and NO-synthases. This reaction is crucial as it leads to the formation of nitrogen oxides, including nitric oxide (NO), which are significant in various metabolic pathways .
Nitric Oxide Donation
The compound is being explored as a nitric oxide donor in pharmacological contexts. Its ability to release NO can be harnessed to develop new classes of drugs, particularly those that could benefit from the vasodilatory and signaling properties of nitric oxide .
Nitrogen Oxides Formation
N-Hydroxyguanidine is involved in the formation of nitrogen oxides, including NO, when oxidized by hydrogen peroxide in the presence of microperoxidase 8. This process is significant in understanding the biochemical pathways and potential therapeutic uses of nitrogen oxides .
Mechanism of Action in Disease Modulation
While the specific mechanism of action of N-Hydroxyguanidine is not fully detailed, its interactions with various enzymes and its role as a precursor to active nitrogen species suggest its involvement in modulating disease processes through biochemical pathways .
Potential Antineoplastic Agent
Due to its role in the generation of reactive nitrogen species, N-Hydroxyguanidine may have applications as an antineoplastic agent. The compound could potentially be used to modulate cellular signaling pathways that are involved in the growth and proliferation of cancer cells .
将来の方向性
There is a reference to the development of N-hydroxyguanidine NO donor drugs that were protected against spontaneous NO release by linkage to glutamyl adducts that could be cleaved by γ-glutamyl transpeptidase (γ-GT), found predominantly in renal .
Relevant Papers The relevant papers on N-Hydroxyguanidine include “Synthesis and Quantitative Structure−Activity Relationship of Hydrazones of N-Amino-N‘-hydroxyguanidine as Electron Acceptors for Xanthine Oxidase” published in the Journal of Medicinal Chemistry in 2004 .
作用機序
Target of Action
N-Hydroxyguanidine is a class of organic compounds known as N-hydroxyguanidines . These are compounds containing a guanidine group in which one of the hydrogens attached to the nitrogen at position 1 is substituted by a hydroxyl group .
Mode of Action
It is known that the n-hydroxyguanidine group might interact with the phosphate head groups of cell membrane lipids, thus inducing a perturbation of the membrane structure .
Biochemical Pathways
It is known that n-hydroxyguanidine is a part of five different types of natural products .
Result of Action
It is known that the n-hydroxyguanidine functionality is a part of five different types of natural products .
特性
IUPAC Name |
2-hydroxyguanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH5N3O/c2-1(3)4-5/h5H,(H4,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFBHRSAKANVBKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NO)(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
6345-29-5 (sulfate[2:1]) | |
| Record name | Hydroxyguanidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013115214 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00156915 | |
| Record name | Hydroxyguanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00156915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
75.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Hydroxyguanidine | |
CAS RN |
13115-21-4 | |
| Record name | Hydroxyguanidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13115-21-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydroxyguanidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013115214 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-hydroxyguanidine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03770 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Guanidine, hydroxy- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=529357 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hydroxyguanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00156915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HYDROXYGUANIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8767F421T7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



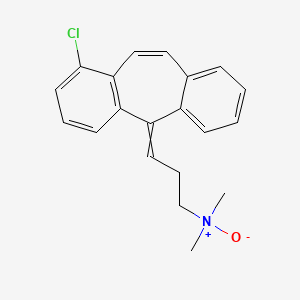

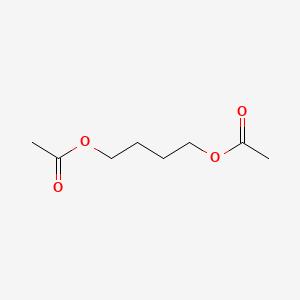

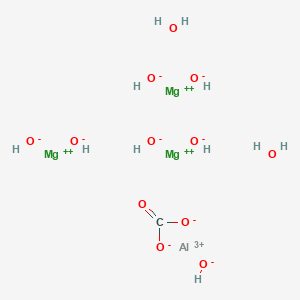
![6-(((2,5-Dimethoxyphenyl)amino)methyl)-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B1202572.png)
